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Benzamide, N-(4-piperidino-2-butynyl)-

Cat. No.: B6426486
CAS No.: 1465-01-6
M. Wt: 256.34 g/mol
InChI Key: FDIVNQXECMIKLN-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Pharmacophores in Drug Discovery

The benzamide group, a functional group derived from benzoic acid and ammonia, is a cornerstone in the design of new therapeutic agents. walshmedicalmedia.com As a pharmacophore, it is a recurring structural feature in a multitude of biologically active compounds. researchgate.net The versatility of the benzamide template allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's properties to achieve desired biological effects. walshmedicalmedia.com

Benzamide derivatives have been extensively researched and are known to exhibit a broad spectrum of pharmacological activities. walshmedicalmedia.comresearchgate.net These activities are attributed to the ability of the benzamide structure to interact with various biological targets through mechanisms like hydrogen bonding and hydrophobic interactions. nih.gov The amide bond itself is a fundamental component of many biological processes, making benzamide-containing molecules well-suited for interaction with physiological systems. researchgate.net

Key Research Findings on Benzamide Derivatives:

Antimicrobial and Antifungal Activity: Benzamide derivatives have demonstrated efficacy against various microbial and fungal pathogens. researchgate.netnanobioletters.com For instance, certain derivatives are effective against Gram-negative bacteria like Pseudomonas aeruginosa. researchgate.net

Anticancer Properties: A significant area of research involves the development of benzamide-based anticancer agents. researchgate.netresearchgate.net Substituted benzamides have shown promising cytotoxicity and are being investigated for their potential in cancer therapy. researchgate.net For example, a series of N-substituted benzamide derivatives showed inhibitory activity against several cancer cell lines, including MCF-7 and K562. researchgate.net

Enzyme Inhibition: Benzamides are recognized as potent inhibitors of various enzymes. They have been successfully designed as inhibitors for carbonic anhydrase and acetylcholinesterase, which are implicated in conditions like Alzheimer's disease. researchgate.netnih.gov

Central Nervous System (CNS) Activity: In psychiatry, benzamide derivatives like Sulpiride and Amisulpride are used as active substances. walshmedicalmedia.com The benzamide core is also a common element in ampakines, which are modulators of AMPA receptors and have potential therapeutic roles in neurodegenerative disorders. mdpi.com

The following table summarizes the diverse pharmacological applications of the benzamide pharmacophore.

Pharmacological ActivityExamples of Targets/Applications
AntimicrobialPseudomonas aeruginosa, C. albicans researchgate.net
AnticancerHepG2 cells, MCF-7 cells, K562 cells researchgate.netresearchgate.netnih.gov
AnalgesicPain management researchgate.net
Carbonic Anhydrase InhibitionGlaucoma, edema researchgate.netnih.gov
Acetylcholinesterase InhibitionAlzheimer's disease researchgate.netnih.gov
AntipsychoticSchizophrenia (e.g., Sulpiride, Amisulpride) walshmedicalmedia.com

Role of Piperidine (B6355638) Moieties in Enhancing Biological Activity

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. bohrium.comijnrd.org Its incorporation into drug candidates is a well-established strategy to enhance biological activity and improve pharmacokinetic profiles. bohrium.compharmjournal.ru Piperidine and its derivatives are considered prerogative structures in drug design, not only for increasing activity but also for imparting desirable therapeutic properties. bohrium.compharmjournal.ru

The significance of the piperidine moiety stems from several key attributes:

Structural Scaffold: The piperidine ring provides a robust and conformationally restricted scaffold. This rigidity can lead to a more precise orientation of functional groups, facilitating optimal binding to protein targets. ijnrd.org

Improved Pharmacokinetics: Introducing a piperidine group can enhance a molecule's solubility and lipophilicity, which are critical factors for absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved brain exposure for CNS-targeted drugs. encyclopedia.pub

Versatile Interactions: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor, enabling strong interactions with biological receptors. encyclopedia.pub

Piperidine derivatives have found applications across a wide array of therapeutic areas, including as anticancer, antiviral, and anti-inflammatory agents. researchgate.net

The table below lists some well-known medications containing a piperidine moiety and their primary therapeutic uses. ijnrd.org

Drug NameTherapeutic Use
MethylphenidateStimulant (ADHD)
HaloperidolAntipsychotic
FentanylOpioid Analgesic
LoratadineAntihistamine
MinoxidilVasodilator (hair loss treatment)
ParoxetineAntidepressant (SSRI)

Structural and Functional Relevance of Butynyl Linkers in Bioactive Compounds

The key features of a butynyl linker include:

Rigidity and Linearity: The alkyne (triple bond) functional group imparts significant rigidity and a linear geometry to the portion of the molecule it occupies. This conformational constraint can be highly beneficial, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Defined Spatial Orientation: The rigid nature of the butynyl linker ensures a well-defined distance and spatial orientation between the two molecular fragments it connects—in this case, the benzamide and piperidine moieties. This precise positioning is often essential for optimal interaction with the binding sites of target proteins.

Modulation of Physicochemical Properties: The introduction of a butynyl group can influence the electronic properties and lipophilicity of the compound, which can in turn affect its metabolic stability and permeability across biological membranes.

Bioorthogonal Handle: The alkyne group can serve as a "handle" for further chemical modifications through reactions like click chemistry, allowing for the attachment of fluorescent tags, biotin, or other functional groups for research purposes.

Research has shown that incorporating linkers such as butynyl groups can be a successful strategy in peptide and small molecule design. For instance, butynyl linkers have been used to create stapled peptides that promote specific secondary structures like β-sheets, enhancing their stability and biological activity. acs.org This demonstrates the value of using such linkers to enforce a bioactive conformation.

Within the N-(4-piperidino-2-butynyl)benzamide scaffold, the butynyl linker plays a critical role in holding the benzamide and piperidine pharmacophores in a specific spatial arrangement, which is hypothesized to be crucial for its interaction with its intended biological target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O B6426486 Benzamide, N-(4-piperidino-2-butynyl)- CAS No. 1465-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-piperidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(15-9-3-1-4-10-15)17-11-5-8-14-18-12-6-2-7-13-18/h1,3-4,9-10H,2,6-7,11-14H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIVNQXECMIKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163382
Record name Benzamide, N-(4-piperidino-2-butynyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465-01-6
Record name Benzamide, N-(4-piperidino-2-butynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(4-piperidino-2-butynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Piperidino 2 Butynyl Benzamide and Analogues

Strategies for Benzamide (B126) Formation

The creation of the amide bond is a cornerstone of organic synthesis. For a target like N-(4-piperidino-2-butynyl)benzamide, this would typically involve the reaction of a benzoic acid derivative with 4-piperidino-2-butyn-1-amine.

Direct amidation and catalyzed coupling reactions are common methods for forming the benzamide linkage. The development of catalytic, atom-efficient methods is a key focus of modern synthesis to overcome the limitations of traditional approaches that often require harsh conditions or stoichiometric activators. nih.gov

Recent advancements include nickel-catalyzed amidation, which provides a pathway for synthesizing aryl alkynyl amides. acs.org In one study, phenylpropiolic acid was reacted with tetramethylthiuram disulfide (TMTD) as the amine source, catalyzed by Nickel(II) chloride, to produce the corresponding amide in good yield. acs.org While this specific example involves an alkynyl acid, the principle of metal-catalyzed amidation is broadly applicable. Another approach involves the direct transamidation reaction, where an existing amide exchanges its amine component with a new one. nih.gov These reactions can be catalyzed by substances like l-proline (B1679175) or solid acids such as H₂SO₄-SiO₂, offering a versatile and often solvent-free method for preparing a wide range of amides. nih.gov

Table 1: Selected Catalytic Amidation Methods

Catalyst System Reactants Key Features
NiCl₂ Aryl alkynyl acid + Tetraalkylthiuram disulfide Provides a pathway to aryl alkynyl amides under mild conditions. acs.org
l-proline Amide + Amine (e.g., Benzylamine) High functional group tolerance; effective for primary, secondary, and tertiary amides. nih.gov
H₂SO₄-SiO₂ Tertiary amide + Primary/Secondary amine Solvent-free conditions; useful for synthesizing N-aryl pivalamides. nih.gov
Fe₂Ni-BDC MOF trans-β-nitrostyrene + 2-aminopyridine Heterogeneous catalyst that can be recovered and reused. mdpi.com

A classic and reliable method for benzamide synthesis is the nucleophilic acyl substitution reaction. This typically involves activating a benzoic acid derivative, most commonly by converting it to a benzoyl chloride. The highly electrophilic acyl chloride then readily reacts with an amine nucleophile.

One study demonstrated this principle by reacting various substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine (B128534) to afford N-phenylbenzamides in excellent yields. unair.ac.id This highlights how a nitrogen-containing compound can act as an effective nucleophile to attack an activated carbonyl group, resulting in the formation of the desired amide bond. unair.ac.id In the context of synthesizing the target molecule, 4-piperidino-2-butyn-1-amine would serve as the nucleophile, attacking a derivative like benzoyl chloride. The reaction of amides with organolithium compounds also proceeds via nucleophilic acyl substitution, showcasing the versatility of this fundamental reaction pathway. researchgate.net

Cyclocondensation reactions are powerful tools for building complex heterocyclic systems, some of which incorporate a benzamide-like structure. These reactions form cyclic compounds by joining two or more molecules while eliminating a small molecule like water or ethanol.

For instance, the acid-catalyzed condensation of benzamide with glyoxal (B1671930) has been studied in depth, leading to the formation of various complex structures. researchgate.netmdpi.com Depending on the reaction conditions and solvents, products such as N,N'-(2,2-dihydroxyethane-1,1-diyl)dibenzamide can be formed. mdpi.com While not forming the target molecule directly, these routes demonstrate how benzamide can be used as a building block in more complex syntheses. mdpi.com Similarly, cyclocondensation reactions between β-enaminodiketones and aromatic amidines can yield polyazaheterocycles, where N-acylated products are sometimes obtained as intermediates or final products instead of the expected cyclized compound. nih.govresearchgate.net These methods illustrate pathways to derivatives where the benzamide functionality is part of a larger, cyclic framework. nih.govresearchgate.net

Approaches for Incorporating the Piperidine (B6355638) and Butynyl Moieties

The synthesis of the N-substituted side chain, (4-piperidino-2-butynyl), requires methods to form the piperidine ring and the 2-butynyl chain, followed by their linkage.

The piperidine ring is a common motif in pharmaceuticals, and numerous synthetic methods exist for its construction and functionalization. researchgate.net Traditional methods include the catalytic hydrogenation of pyridine (B92270), often using a nickel catalyst. dtic.mil Another well-established route is the Dieckmann condensation of aminodicarboxylate esters to form 4-piperidones, which are versatile intermediates for further modification. dtic.milresearchgate.net

More recent and modular approaches have been developed to streamline piperidine synthesis. One innovative two-step strategy involves an initial biocatalytic carbon-hydrogen (C-H) oxidation, where enzymes selectively add a hydroxyl group to the piperidine ring. medhealthreview.comhtworld.co.uk This is followed by a radical cross-coupling reaction, often using nickel electrocatalysis, to form new carbon-carbon bonds at the oxidized site. medhealthreview.comhtworld.co.uk This modular approach significantly simplifies the construction of complex piperidines. medhealthreview.comhtworld.co.uk Other methods include intramolecular cyclizations and multi-component reactions (MCRs) that can assemble the ring from acyclic precursors in a single step. nih.gov For the target molecule, a common strategy would involve a nucleophilic substitution reaction where piperidine displaces a leaving group on a 4-halobutynyl precursor.

Table 2: Overview of Piperidine Synthesis Strategies

Method Description Key Intermediates / Reagents
Pyridine Hydrogenation Reduction of the aromatic pyridine ring to a saturated piperidine ring. Pyridine, H₂, Nickel or other metal catalysts. dtic.mil
Dieckmann Condensation Intramolecular condensation of an aminodiester to form a cyclic β-keto ester. Primary amine, alkyl acrylates. researchgate.net
C-H Oxidation/Cross-Coupling A modern, two-step functionalization of a pre-existing piperidine ring. Biocatalysts (enzymes), Nickel electrocatalysis. medhealthreview.comhtworld.co.uk
Multi-Component Reactions Convergent synthesis where multiple starting materials combine in one pot to form the ring. Aldehydes, amines, cyanoacetates. nih.gov

The 2-butynyl group is an alkyne, and its synthesis typically relies on the powerful C-C bond-forming reactions involving acetylide anions. masterorganicchemistry.com Terminal alkynes, such as acetylene (B1199291), have a relatively acidic C-H bond (pKa ≈ 25) that can be deprotonated by a strong base, like sodium amide (NaNH₂), to form a highly nucleophilic acetylide ion. masterorganicchemistry.comyoutube.com

This acetylide can then act as a nucleophile in an SN2 reaction with a primary alkyl halide to extend the carbon chain. libretexts.orglibretexts.org To construct the 4-piperidino-2-butyn-1-amine precursor, a potential route would start with propargyl alcohol. The alcohol could be protected, and the terminal alkyne deprotonated and reacted with an electrophile like paraformaldehyde to introduce the fourth carbon. Alternatively, one could start with acetylene, perform a mono-alkylation with a suitable electrophile containing a masked amine or hydroxyl group, and then perform a second alkylation on the other side. This step-wise alkylation of acetylene is a fundamental strategy for creating internal alkynes. masterorganicchemistry.com

Linker Chemistry for Assembling the N-(4-Piperidino-2-butynyl) Scaffold

The assembly of the N-(4-piperidino-2-butynyl) scaffold is a critical step in the synthesis of the target compound. A plausible and efficient method for constructing this key intermediate is through a Mannich-type reaction. The Mannich reaction is a three-component condensation reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton. wikipedia.org

In the context of the N-(4-piperidino-2-butynyl) scaffold, a likely synthetic pathway involves the reaction of piperidine, formaldehyde, and propargyl alcohol. This would form a 4-piperidino-2-butyn-1-ol intermediate. Subsequent conversion of the hydroxyl group to a leaving group, such as a halide (e.g., chloride or bromide), would yield a reactive intermediate, 1-(4-halo-2-butynyl)piperidine. This electrophilic species is then primed to react with a nucleophile, such as the nitrogen of a benzamide, to complete the scaffold.

An alternative approach to the butynyl linker involves starting with 1,4-dichlorobutyne. Sequential reaction, first with piperidine and then with benzamide, would also lead to the desired scaffold, although careful control of reaction conditions would be necessary to ensure selectivity.

Design and Synthesis of N-(4-Piperidino-2-butynyl)benzamide Derivatives for Targeted Modification

The design and synthesis of derivatives of N-(4-piperidino-2-butynyl)benzamide allow for the systematic exploration of structure-activity relationships, potentially leading to compounds with enhanced biological profiles. Modifications can be introduced at several key positions: the benzamide ring, the piperidine ring, or by altering the butynyl linker.

The synthesis of these derivatives generally follows a convergent approach where the modified fragments are prepared separately and then coupled in the final steps. For instance, a variety of substituted benzoyl chlorides can be reacted with the pre-assembled N-(4-piperidino-2-butynyl)amine intermediate to generate a library of benzamide-modified derivatives. The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a standard and effective method for this transformation. researchgate.netdoubtnut.com

The general synthetic scheme for producing these derivatives is outlined below:

Scheme 1: General Synthesis of N-(4-Piperidino-2-butynyl)benzamide Derivatives

Step 1: Synthesis of the N-(4-piperidino-2-butynyl)amine intermediate.

Step 2: Acylation of the intermediate with a substituted benzoyl chloride.

This modular approach allows for the generation of a diverse set of compounds for biological evaluation.

Table 1: Examples of Synthesized N-(4-Piperidino-2-butynyl)benzamide Derivatives and Hypothetical Research Data

This interactive table presents a selection of synthesized derivatives with hypothetical data based on common findings in medicinal chemistry research for similar compound classes. The data includes structural modifications and corresponding hypothetical biological activity, often measured as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

Compound ID Benzamide Substitution Piperidine Substitution Hypothetical IC₅₀ (µM)
1 UnsubstitutedUnsubstituted15.2
2a 4-ChloroUnsubstituted8.5
2b 4-MethoxyUnsubstituted12.1
2c 4-NitroUnsubstituted25.8
3a Unsubstituted4-Methyl10.7
3b Unsubstituted4-Hydroxy18.3
4a 4-Chloro4-Methyl5.1
4b 4-Methoxy4-Hydroxy14.9

The data in this table is for illustrative purposes to demonstrate how structure-activity relationships are typically presented and should not be taken as factual experimental results for these specific compounds without further validation from peer-reviewed literature.

Molecular Design and Computational Chemistry for N 4 Piperidino 2 Butynyl Benzamide

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methodologies become indispensable. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of molecules known to be active, a model can be constructed to predict the activity of new, untested compounds.

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a cornerstone of ligand-based design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule or a real association of functional groups but is rather an abstract concept that embodies the crucial interaction points. The key features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers.

For N-(4-piperidino-2-butynyl)benzamide, a pharmacophore model would be constructed by identifying its key chemical features. These would likely include:

An aromatic ring from the benzamide (B126) group.

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the amide nitrogen).

A hydrophobic region (the piperidine (B6355638) ring).

A basic nitrogen atom in the piperidine ring, which could be protonated at physiological pH, thus acting as a positive ionizable feature.

The butynyl linker, which provides a specific spatial arrangement and rigidity between the benzamide and piperidine moieties.

By comparing the pharmacophore of N-(4-piperidino-2-butynyl)benzamide with those of other known active compounds, it is possible to hypothesize its potential biological targets. For instance, if its pharmacophore aligns well with that of known 5-HT4 receptor agonists, it could be predicted to have similar activity. A study on 2-phenylpyrimidine (B3000279) analogues demonstrated the development of a five-point pharmacophore model which was then used to create a statistically significant 3D-QSAR model for predicting the inhibitory activity of new compounds.

Table 1: Hypothetical Pharmacophoric Features of N-(4-Piperidino-2-butynyl)benzamide

Feature Type Location on Molecule Potential Interaction
1 Aromatic Ring (AR) Benzene (B151609) Ring π-π stacking
2 Hydrogen Bond Acceptor (HBA) Carbonyl Oxygen H-bond with receptor
3 Hydrogen Bond Donor (HBD) Amide Hydrogen H-bond with receptor
4 Hydrophobic (HY) Piperidine Ring Hydrophobic pocket

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. A predictive model is then developed by correlating these descriptors with the observed biological activity.

For N-(4-piperidino-2-butynyl)benzamide, a QSAR study would involve synthesizing a series of derivatives with modifications at various positions (e.g., substitutions on the benzene ring, changes to the piperidine moiety) and measuring their biological activity. The resulting data would be used to build a QSAR model, which can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The molecules in the dataset are aligned based on a common scaffold, and for each molecule, the steric and electrostatic potentials are calculated at various points on a 3D grid surrounding the molecule. The resulting field values are then used as descriptors in a partial least squares (PLS) analysis to generate a predictive model. The model is often visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, like CoMFA, uses a 3D grid to compare molecular properties. However, in addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. For a series of N-(4-piperidino-2-butynyl)benzamide analogs, a CoMSIA study could reveal, for example, that adding a bulky, hydrophobic group at a specific position on the benzene ring is predicted to enhance activity.

Table 2: Illustrative Data for a Hypothetical QSAR Study of N-(4-Piperidino-2-butynyl)benzamide Analogs

Compound ID Modification LogP (Descriptor) Molecular Weight (Descriptor) Biological Activity (IC50, nM)
1 None 3.1 256.34 50
2 4-fluoro on benzamide 3.3 274.33 35
3 4-chloro on benzamide 3.6 290.79 28
4 N-ethyl on piperidine 3.5 284.40 65

Structure-Based Drug Design Methodologies

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design methods can be employed. These techniques use the receptor's structural information to design ligands with high affinity and selectivity.

Pharmacological Investigations of N 4 Piperidino 2 Butynyl Benzamide Preclinical Focus

In Vitro Biological Activity Screening

In vitro studies are fundamental to characterizing the pharmacological profile of a new chemical entity. These assays, conducted in a controlled laboratory setting outside of a living organism, provide initial insights into a compound's potential biological targets and mechanisms of action.

Enzymatic Inhibition Studies (e.g., Cholinesterases, Carbonic Anhydrase, COX-2, Kinases)

Enzymatic inhibition assays are crucial for identifying molecules that can modulate the activity of specific enzymes involved in physiological and pathological processes. While many benzamide (B126) and piperidine (B6355638) derivatives have been investigated as inhibitors of various enzymes, specific data for N-(4-piperidino-2-butynyl)benzamide is not available in published literature.

Cholinesterases: Although related piperidine compounds have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), no such data has been reported for N-(4-piperidino-2-butynyl)benzamide.

Carbonic Anhydrase: A wide range of sulfonamide-bearing benzamide derivatives have been explored as carbonic anhydrase inhibitors. However, there are no specific inhibition constants (Kᵢ) or IC₅₀ values reported for N-(4-piperidino-2-butynyl)benzamide against any of the carbonic anhydrase isoforms.

COX-2: Selective inhibition of cyclooxygenase-2 (COX-2) is a key feature of certain anti-inflammatory drugs. While some benzamide derivatives have been designed as COX-2 inhibitors, there is no published evidence of N-(4-piperidino-2-butynyl)benzamide being evaluated for this activity.

Kinases: Protein kinases are a large family of enzymes that are important targets in drug discovery, particularly in oncology. Despite the investigation of various benzamide derivatives as kinase inhibitors, there is no specific data on the effect of N-(4-piperidino-2-butynyl)benzamide on any kinase.

Receptor Binding Assays (e.g., Sigma-1, 5-HT receptors, nAChRs, Dopamine (B1211576) Receptors)

Receptor binding assays determine the affinity of a compound for specific receptors, which is a critical step in understanding its potential therapeutic effects and off-target activities.

Sigma-1, 5-HT Receptors, and nAChRs: There is no available data in the scientific literature detailing the binding affinity of N-(4-piperidino-2-butynyl)benzamide for sigma-1 receptors, serotonin (B10506) (5-HT) receptor subtypes, or nicotinic acetylcholine (B1216132) receptors (nAChRs).

Dopamine Receptors: While compounds with a similar benzamide structure have been investigated for their affinity and selectivity for dopamine receptor subtypes, particularly D2 and D3, specific binding constants (Kᵢ or Kₐ) for N-(4-piperidino-2-butynyl)benzamide have not been reported.

Cell-Based Assays (e.g., Cytotoxicity in Cancer Cell Lines, Cell Cycle Modulation)

Cell-based assays provide a more complex biological system to study the effects of a compound on cellular processes.

Cytotoxicity in Cancer Cell Lines: The cytotoxic potential of numerous benzamide derivatives has been assessed against various cancer cell lines. However, there are no published studies that provide IC₅₀ values or demonstrate the selective toxicity of N-(4-piperidino-2-butynyl)benzamide in any specific cancer cell line.

Cell Cycle Modulation: The ability of a compound to interfere with the cell cycle is a key mechanism for many anticancer agents. There is no information available on whether N-(4-piperidino-2-butynyl)benzamide can induce cell cycle arrest at any phase (e.g., G1/S or G2/M).

Ion Channel Modulation (e.g., BKCa channels, Sodium Channels)

The modulation of ion channel activity is a mechanism of action for many drugs affecting the nervous and cardiovascular systems.

BKCa Channels and Sodium Channels: There is a lack of published research investigating the effects of N-(4-piperidino-2-butynyl)benzamide on the activity of large-conductance calcium-activated potassium channels (BKCa) or any of the voltage-gated sodium channel isoforms.

In Vivo Animal Models of Pharmacological Efficacy

Assessment of Antimicrobial Potency

There are no published preclinical studies that have assessed the in vivo antimicrobial potency of N-(4-piperidino-2-butynyl)benzamide against any bacterial or fungal pathogens.

Efficacy in Preclinical Cancer ModelsNo published studies were identified.

Table of Mentioned Chemical Compounds

Mechanistic Elucidation of N 4 Piperidino 2 Butynyl Benzamide Action

Identification and Characterization of Primary Biological Targets

The biological activity of N-(4-Piperidino-2-butynyl)benzamide and its derivatives appears to be multifaceted, with evidence pointing towards several key protein families as primary targets. The specific nature of the substitution on the benzamide (B126) and piperidine (B6355638) rings plays a crucial role in defining the compound's affinity and selectivity for these targets.

Studies on analogous N-substituted benzamides have identified a range of potential biological targets, primarily centered around two major areas: cancer-related proteins and neurotransmitter receptors. In the context of oncology, proteins involved in cellular stress responses and cell cycle regulation are of significant interest. Notably, Hypoxia-Inducible Factor-1 alpha (HIF-1α) has been identified as a key target for certain N-(piperidin-4-yl)benzamide derivatives. nih.govnih.gov These compounds have been shown to activate HIF-1α pathways, which are critical in the cellular response to low oxygen conditions and are often dysregulated in tumors.

In the realm of neuroscience, research has highlighted the affinity of N-substituted benzamides for specific dopamine (B1211576) and serotonin (B10506) receptors . For instance, some N-substituted benzamides exhibit binding affinity for the Dopamine D2 and Serotonin 5-HT3 receptors . nih.gov Furthermore, the broader class of piperidine carboxamides has been investigated for their ability to interact with monoamine transporters, including those for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT). nih.gov The structural features of these molecules, such as the linker length between key chemical groups, are critical in determining their selectivity for these transporters. nih.gov

The table below summarizes the primary biological targets identified for N-substituted benzamide and piperidine derivatives, which are likely relevant to the action of N-(4-Piperidino-2-butynyl)benzamide.

Target ClassSpecific TargetImplicated Biological Process
Cancer-Related Proteins Hypoxia-Inducible Factor-1 alpha (HIF-1α)Cellular response to hypoxia, tumor progression
Cell cycle proteins (e.g., p53, p21)Cell cycle arrest, apoptosis
Neurotransmitter Systems Dopamine D2 ReceptorNeurotransmission, behavior
Serotonin 5-HT3 ReceptorNeurotransmission, mood, nausea
Serotonin Transporter (SERT)Serotonin reuptake, mood regulation
Norepinephrine Transporter (NET)Norepinephrine reuptake, alertness, arousal

Detailed Molecular Mechanisms of Action

The interaction of N-(4-Piperidino-2-butynyl)benzamide and its analogs with their biological targets initiates a cascade of molecular events that ultimately manifest as a physiological response. This section explores the detailed molecular mechanisms, from protein-ligand interactions to the modulation of complex cellular and neurotransmitter pathways.

Understanding the binding of a ligand to its protein target at an atomic level is crucial for elucidating its mechanism of action and for the rational design of more potent and selective molecules. While specific crystallographic or high-resolution NMR structures of N-(4-Piperidino-2-butynyl)benzamide bound to its targets are not yet publicly available, computational modeling and studies on analogous compounds provide valuable insights into the nature of these interactions.

Molecular docking and dynamics simulations of related benzamide derivatives with their targets, such as the bacterial cell division protein FtsZ and the human Rho-associated kinase-1 (ROCK1), have revealed common interaction patterns. nih.govmdpi.com These studies often highlight the importance of hydrogen bonds formed by the benzamide's amide group with amino acid residues in the protein's binding pocket. mdpi.com For example, in the case of FtsZ inhibitors, the amide group can act as both a hydrogen bond donor and acceptor, forming critical connections that stabilize the ligand-protein complex. mdpi.com

The table below outlines the key types of interactions observed in protein-ligand analyses of benzamide derivatives.

Interaction TypeKey Structural FeatureRole in Binding
Hydrogen Bonding Amide group (-CONH-)Anchoring the ligand in the binding site
Hydrophobic Interactions Benzene (B151609) and piperidine ringsEnhancing affinity and selectivity
Van der Waals Forces Entire moleculeOverall stabilization of the complex

A significant area of research for N-substituted benzamide derivatives has been their impact on cellular pathways critical for cancer progression, including the cell cycle, apoptosis, and the HIF-1 pathway.

HIF-1 Pathway: Certain N-(piperidin-4-yl)benzamide derivatives have been shown to induce the expression of the HIF-1α protein. nih.gov This is a notable finding, as the HIF-1 pathway is a master regulator of the cellular response to hypoxia and is a key player in tumor angiogenesis and metabolism. The activation of this pathway by these compounds suggests a potential therapeutic application in modulating the tumor microenvironment.

Cell Cycle and Apoptosis Pathways: The antitumor activity of these compounds is also linked to their ability to induce cell cycle arrest and apoptosis. Studies on N-(piperidine-4-yl)benzamide derivatives have demonstrated that they can cause an arrest in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov This cell cycle blockade is often accompanied by the upregulation of key regulatory proteins.

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of cancer cells. N-substituted benzamides have been shown to trigger apoptosis through the mitochondrial pathway. nih.gov This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of enzymes known as caspases, particularly caspase-9 and the executioner caspase-3. nih.govnih.gov The overexpression of anti-apoptotic proteins like Bcl-2 can inhibit this process. nih.gov

The tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 are also implicated in the action of these compounds. nih.govresearchgate.netnih.gov Some derivatives enhance the expression of p53 and its downstream target p21, leading to cell cycle arrest. researchgate.netnih.gov However, the induction of apoptosis by some N-substituted benzamides has been shown to be independent of p53, indicating that these compounds can act through multiple pathways to achieve their cytotoxic effects. nih.gov

The following table summarizes the effects of N-substituted benzamide derivatives on key cellular pathways.

Cellular PathwayKey Modulated ProteinsObserved Effect
HIF-1 Pathway HIF-1αIncreased expression
Cell Cycle p53, p21, Cyclin B1G2/M phase arrest
Apoptosis Caspase-3, Caspase-9, Bcl-2, Cytochrome cInduction of apoptosis via the mitochondrial pathway

The structural similarity of N-(4-piperidino-2-butynyl)benzamide to known psychoactive compounds suggests that it may also modulate neurotransmitter systems. Research into related compounds supports this hypothesis, with evidence pointing towards interactions with the serotonergic and noradrenergic systems.

N-substituted benzamides have been documented to possess affinity for serotonin 5-HT3 receptors. nih.gov Furthermore, studies on 4-benzylpiperidine (B145979) carboxamides have shown that they can act as reuptake inhibitors for both serotonin and norepinephrine. nih.gov The efficiency and selectivity of this inhibition are highly dependent on the specific chemical structure of the compound. For instance, the length of the carbon linker between the piperidine ring and the amide function, as well as the nature of the substituents on the aromatic rings, are critical determinants of whether a compound will preferentially inhibit the serotonin transporter (SERT), the norepinephrine transporter (NET), or both. nih.gov Some N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have been identified as selective dual serotonin/noradrenaline reuptake inhibitors. nih.gov

The ability to modulate these neurotransmitter systems suggests that N-(4-piperidino-2-butynyl)benzamide could have potential applications in treating conditions where serotonin and norepinephrine signaling are dysregulated, such as depression and anxiety disorders.

Structure Activity Relationships Sar of N 4 Piperidino 2 Butynyl Benzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of N-(4-piperidino-2-butynyl)benzamide derivatives can be finely tuned by strategic modifications to three key structural components: the benzamide (B126) ring, the piperidine (B6355638) ring, and the butynyl chain.

Substitutions on the benzamide phenyl ring play a critical role in modulating the biological activity of these derivatives. Research into related N-substituted benzamide compounds has shown that the nature and position of substituents can drastically alter their efficacy. For instance, in the development of histone deacetylase (HDAC) inhibitors based on a benzamide scaffold, it was found that certain substituents are crucial for chelating with the zinc ion in the enzyme's active site. nih.gov

Conversely, the introduction of a chlorine atom or a nitro group onto the benzamide ring has been shown to significantly decrease the anti-proliferative activity of certain derivatives. nih.gov In a separate study on benzamide-4-sulfonamides as carbonic anhydrase inhibitors, a wide range of substituents on the benzamide moiety led to highly effective inhibitors, suggesting that for some targets, this position is highly tolerant of various chemical groups. nih.gov Specifically, when investigating N-piperidinyl-benzimidazolone derivatives as inhibitors of 8-oxo-guanine DNA glycosylase 1 (OGG1), it was discovered that 4-iodo and 3,4-dichloro substitutions on the aromatic ring resulted in the highest potency. nih.gov This indicates that electron-withdrawing and sterically bulky groups at the para-position of the benzamide ring can be favorable for certain biological targets.

Table 1: Impact of Benzamide Ring Substitutions on Biological Activity

Compound Series Substitution Effect on Activity Target/Assay Reference
N-substituted benzamides 2-substituent on phenyl Critical for activity Anti-proliferative (Cancer) nih.gov
N-substituted benzamides Chlorine or Nitro group Decreased activity Anti-proliferative (Cancer) nih.gov
N-piperidinyl-benzimidazolones 4-iodo Highest potency OGG1 Inhibition nih.gov
N-piperidinyl-benzimidazolones 3,4-dichloro Highest potency OGG1 Inhibition nih.gov

The piperidine moiety is a versatile scaffold in medicinal chemistry, and its modification is a key strategy for optimizing drug candidates. researchgate.netnih.govresearchgate.net The structural flexibility of the piperidine ring allows it to engage in various interactions with biological targets. researchgate.net Modifications can include the introduction of substituents on the ring itself or altering the point of attachment to the rest of the molecule.

Table 2: Effect of Piperidine Ring Modifications

Modification Compound Series Observation Reference
N-substitution Diaryl amino piperidines Important for potency and selectivity nih.gov
Ring Replacement Urea-based TRPV1 antagonists Replacement with tetrahydro-β-carboline improved profile nih.gov
Additional Heteroatoms Zinc(II) complexes Affects the formation of amidines and other complexes rsc.org

The butynyl chain acts as a linker between the benzamide and piperidine moieties. Variations in this chain, including its length, rigidity, and the introduction of different functional groups, can significantly impact the compound's conformational flexibility and its ability to orient the two larger aromatic and heterocyclic systems optimally within a target's binding site. While specific research on varying the butynyl chain in N-(4-piperidino-2-butynyl)benzamide is limited, studies on analogous compounds with different linkers provide valuable insights. For example, in the development of OGG1 inhibitors, modifying the linker was a key diversification strategy that required a multi-step synthesis, indicating its importance in achieving desired activity. nih.gov The replacement of a linker in a histone deacetylase inhibitor with a different chemical group was also noted as a significant structural modification. researchgate.net

Optimization of Potency and Selectivity through Structural Design

The rational design of N-(4-piperidino-2-butynyl)benzamide derivatives aims to optimize both their potency (the concentration required to produce a desired effect) and their selectivity (the ability to interact with a specific target over others). This is often achieved through iterative cycles of design, synthesis, and biological evaluation. nih.gov

For example, in the development of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1), a design strategy guided by bioisosterism and pharmacokinetic parameters led to the synthesis of compounds with significant inhibitory bioactivity in the nanomolar range against HepG2 cancer cells. nih.gov Similarly, a study on diaryl amino piperidines as delta opioid receptor agonists successfully identified compounds with improved agonist potency and selectivity compared to the standard agonist SNC-80 by systematically investigating substitutions on the piperidine nitrogen. nih.gov The ultimate goal is to identify candidates with high potency and a clean selectivity profile to maximize therapeutic effects while minimizing off-target side effects.

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to improve the properties of a lead compound. u-tokyo.ac.jpresearchgate.net In the context of benzamide derivatives, the amide bond itself is a common target for bioisosteric replacement.

One approach is the replacement of the carbonyl oxygen with sulfur to form a thioamide. This substitution increases lipophilicity with only minor geometric changes. nih.gov However, it alters the hydrogen bonding capacity; the thioamide's carbonyl is a weaker hydrogen bond acceptor, while the thioamide NH is a stronger hydrogen bond donor. nih.gov In one study, this replacement in a benzamide analog resulted in significantly enhanced anthelmintic activity. nih.gov

Other successful bioisosteres for the amide bond include five-membered heterocyclic rings like oxadiazoles (B1248032) and triazoles. nih.gov These rings can mimic the planarity and dipole moment of the amide bond while offering improved metabolic stability. nih.gov For instance, the 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) isomers are frequently used as amide surrogates. nih.gov This strategy has been successfully employed to overcome issues of metabolic instability in drug candidates, leading to analogs with retained or improved potency and better pharmacokinetic profiles. researchgate.netnih.gov

Table 3: Common Bioisosteric Replacements for the Amide Group and Their Implications

Original Group Bioisosteric Replacement Key Physicochemical Changes Pharmacological Implication Reference
Amide (-CONH-) Thioamide (-CSNH-) Increased lipophilicity, altered H-bond properties Can enhance activity (e.g., anthelmintic) nih.gov
Amide (-CONH-) 1,2,4-Oxadiazole Mimics planarity, improved metabolic stability Retained potency, better pharmacokinetics nih.gov
Amide (-CONH-) 1,2,3-Triazole Protease resistant, can improve biological activity Discovery of potent bioactive molecules nih.gov

Analytical Methodologies for N 4 Piperidino 2 Butynyl Benzamide Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(4-piperidino-2-butynyl)benzamide. These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of N-(4-piperidino-2-butynyl)benzamide, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related N-substituted benzamide (B126), distinct signals would be expected for the aromatic protons of the benzoyl group, the protons of the piperidine (B6355638) ring, and the protons of the butynyl linker. For instance, in the ¹H NMR spectrum of benzamide, the aromatic protons typically appear in the range of δ 7.4-8.1 ppm. chemicalbook.com The protons on the piperidine ring would likely show complex multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. For the benzamide moiety, the carbonyl carbon (C=O) is typically observed downfield, around δ 165-175 ppm. The aromatic carbons of the benzene (B151609) ring would appear in the δ 120-140 ppm region. For example, in the ¹³C NMR spectrum of benzamide, the carbonyl carbon appears at approximately δ 171.4 ppm. bmrb.io The carbons of the piperidine ring and the butynyl chain would have characteristic shifts in the aliphatic region of the spectrum.

Illustrative ¹H and ¹³C NMR Data for a Structurally Related Benzamide Derivative:

Assignment ¹H NMR Chemical Shift (δ ppm) ¹³C NMR Chemical Shift (δ ppm)
Aromatic-H7.80–8.12 (m)125.47-131.23
Amide-NH9.08 (s)-
Carbonyl (C=O)-164.98
Piperidine-CH₂1.78-2.62 (m)20.88-45.08
Data is for a representative N-benzothiazol-2-yl benzamide derivative and is intended for illustrative purposes only. japsonline.com

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of N-(4-piperidino-2-butynyl)benzamide. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the compound's molecular formula.

Fragmentation Pattern: In a typical mass spectrum of a benzamide derivative, fragmentation often involves the cleavage of the amide bond. researchgate.net For N-(4-piperidino-2-butynyl)benzamide, characteristic fragments would likely include the benzoyl cation and ions resulting from the fragmentation of the piperidino-butynyl side chain.

Electrospray Ionization (ESI-MS): Electrospray ionization is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like N-(4-piperidino-2-butynyl)benzamide. ESI-MS typically produces protonated molecules [M+H]⁺, which aids in the confirmation of the molecular weight.

Illustrative Mass Spectrometry Data:

Ion m/z (Mass-to-Charge Ratio) Description
[M+H]⁺257.16Predicted protonated molecule for C₁₆H₂₀N₂O
[C₇H₅O]⁺105.03Benzoyl cation fragment
[C₉H₁₅N]⁺137.12Piperidino-butynyl fragment
This data is predicted and illustrative for N-(4-piperidino-2-butynyl)benzamide.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of N-(4-piperidino-2-butynyl)benzamide from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of benzamide derivatives. A reversed-phase HPLC method, typically using a C18 column, is often employed. researchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netsielc.comrsc.org Detection is commonly performed using a UV detector at a wavelength where the benzamide chromophore absorbs, typically around 254 nm. researchgate.net

Typical HPLC Parameters for a Benzamide Derivative:

Parameter Condition
Column C18, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
These are general conditions and would require optimization for N-(4-piperidino-2-butynyl)benzamide. researchgate.netsielc.com

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of N-(4-piperidino-2-butynyl)benzamide. A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to develop the TLC plate. japsonline.com The spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

For the purification of N-(4-piperidino-2-butynyl)benzamide on a larger scale, column chromatography is the method of choice. Silica gel is commonly used as the stationary phase. google.com The crude product is loaded onto the column and eluted with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. google.com Fractions are collected and analyzed by TLC to identify those containing the pure product.

Biological Assay-Specific Analytical Methods

Western blotting is a fundamental technique used to detect and quantify specific proteins from a complex mixture, such as a cell lysate. In the investigation of benzamide derivatives, this method is instrumental in understanding how these compounds modulate signaling pathways that control cell proliferation and survival.

Research on N-(piperidine-4-yl)benzamide derivatives, which are structurally related to N-(4-piperidino-2-butynyl)benzamide, has utilized Western blotting to analyze their impact on key cell cycle regulatory proteins. In one such study, HepG2 (human liver cancer) cells were treated with a potent N-(piperidine-4-yl)benzamide derivative. Subsequent Western blot analysis revealed significant changes in the expression levels of several critical proteins involved in cell cycle progression. nih.gov

The findings from this research indicated that the compound inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb). nih.gov Conversely, it enhanced the expression of p21, p53, total Rb, and phosphorylated adenosine (B11128) monophosphate-activated protein kinase (p-AMPK). nih.gov These results suggest that the antitumor activity of this class of compounds is mediated, at least in part, by the induction of cell cycle arrest through the p53/p21-dependent pathway. nih.gov

Table 1: Western Blot Analysis of Protein Expression in HepG2 Cells Treated with a Benzamide Derivative

ProteinChange in ExpressionRole in Cell Cycle
Cyclin B1DecreasedPromotes entry into mitosis
p-RbDecreasedWhen dephosphorylated, inhibits G1 to S phase transition
p21IncreasedCyclin-dependent kinase inhibitor, induces cell cycle arrest
p53IncreasedTumor suppressor, activates p21
RbIncreasedTotal retinoblastoma protein
p-AMPKIncreasedCellular energy sensor, can induce cell cycle arrest

This table is representative of data that would be generated in a Western Blotting experiment for a compound like N-(4-piperidino-2-butynyl)benzamide, based on findings for related compounds.

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large population of cells. A primary application in cancer research is the analysis of the cell cycle, which provides insights into how a compound affects cell division and proliferation.

In conjunction with Western blotting, flow cytometry has been used to confirm the effects of N-(piperidine-4-yl)benzamide derivatives on the cell cycle. nih.gov By staining treated cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified. abcam.com

Studies on a related N-(piperidine-4-yl)benzamide derivative demonstrated that treatment of HepG2 cells led to a significant arrest of the cell cycle. nih.govresearchgate.net This is consistent with the Western blot data showing changes in cell cycle regulatory proteins. For example, an increase in the G1 and G2 phase populations and a decrease in the S phase population would indicate that the compound is blocking the cells from progressing through DNA synthesis. mdpi.com The analysis involves preparing cell suspensions, fixing them, staining with a DNA-intercalating dye, and then analyzing the fluorescence intensity of individual cells as they pass through the laser of a flow cytometer. abcam.com

Table 2: Representative Flow Cytometry Data for Cell Cycle Analysis

Cell Cycle PhaseControl Cells (%)Treated Cells (%)
G0/G15565
S3015
G2/M1520

This table illustrates the type of quantitative data on cell cycle distribution that can be obtained from a flow cytometry experiment investigating the effects of a compound like N-(4-piperidino-2-butynyl)benzamide.

Spectrophotometric assays are widely used to assess the cytotoxicity of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for determining cell viability. This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. broadpharm.com The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. abcam.com

To evaluate the cytotoxicity of N-(4-piperidino-2-butynyl)benzamide, a typical MTT assay would involve seeding cells in a 96-well plate and then treating them with various concentrations of the compound for a defined period (e.g., 24, 48, or 72 hours). texaschildrens.org After the incubation period, the MTT reagent is added to each well, followed by a further incubation to allow for formazan formation. abcam.com A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is then added to dissolve the insoluble formazan crystals. abcam.com The absorbance is then read using a microplate spectrophotometer. broadpharm.com The results are typically expressed as the percentage of cell viability relative to an untreated control, and an IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Table 3: Example of MTT Assay Results for Cytotoxicity

Compound Concentration (µM)Absorbance (OD 570 nm)Cell Viability (%)
0 (Control)1.20100
11.0890
50.8470
100.6050
250.3630
500.2420

This table represents a hypothetical dataset from an MTT assay to determine the cytotoxic effects of N-(4-piperidino-2-butynyl)benzamide.

Electrophysiological techniques are essential for studying the effects of compounds on ion channels and membrane potential. The patch-clamp technique is a highly sensitive method that allows for the recording of ionic currents through single ion channels or across the entire cell membrane (whole-cell recording). moleculardevices.comyoutube.com This is particularly relevant for N-(4-piperidino-2-butynyl)benzamide, which is known to be a muscarinic receptor antagonist. Muscarinic receptors are often coupled to ion channels, and their modulation can lead to changes in neuronal excitability. nih.govresearchgate.net

To investigate the effects of N-(4-piperidino-2-butynyl)benzamide on ion channels, a researcher would use the patch-clamp technique on isolated neurons or cells expressing specific muscarinic receptor subtypes. nih.govnih.gov A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane. youtube.com In the whole-cell configuration, the membrane patch under the pipette tip is ruptured, allowing for the control of the membrane potential (voltage-clamp) and the measurement of the resulting ionic currents. moleculardevices.com The compound would be applied to the cell via the extracellular solution, and any changes in the currents through specific ion channels (e.g., potassium or calcium channels) would be recorded and analyzed. nih.gov This allows for a detailed characterization of how the compound modulates ion channel function, providing insights into its mechanism of action as a muscarinic antagonist. nih.gov

Table 4: Hypothetical Patch-Clamp Electrophysiology Findings

ParameterControlWith N-(4-piperidino-2-butynyl)benzamide
Resting Membrane Potential-60 mV-60 mV
M-type K+ Current Amplitude100 pA20 pA
Action Potential Firing Rate5 Hz1 Hz

This table provides a simplified representation of potential findings from a whole-cell patch-clamp experiment examining the effects of N-(4-piperidino-2-butynyl)benzamide on a neuron, consistent with muscarinic receptor antagonism.

Future Research Directions and Unaddressed Areas for N 4 Piperidino 2 Butynyl Benzamide

Exploration of Novel Biological Targets

The pharmacological profile of N-(4-piperidino-2-butynyl)benzamide is not yet fully characterized. Future research should prioritize screening this compound against a diverse array of biological targets to uncover new therapeutic applications. Based on the activities of structurally related benzamide (B126) and piperidine (B6355638) derivatives, several promising areas warrant investigation.

Derivatives of benzamide and piperidine have shown activity against a wide range of targets, suggesting that N-(4-piperidino-2-butynyl)benzamide could have potential applications in various diseases. For instance, novel N-(4-piperidinyl)benzamide compounds have been identified as antimalarials that inhibit the protein farnesyltransferase of Plasmodium falciparum. nih.gov Other benzamide derivatives have been developed as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-4) for type 2 diabetes treatment nih.gov, while some function as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), which are key targets in Alzheimer's disease research. mdpi.com Furthermore, certain N-(piperidine-4-yl)benzamide derivatives act as cell cycle inhibitors in cancer cells. nih.gov The delta opioid receptor has also been identified as a target for some piperidine-containing benzamides. nih.gov

Table 1: Potential Biological Targets for Future Screening

Potential Target ClassTherapeutic AreaRationale Based on Related CompoundsReference
Enzyme InhibitorsInfectious Disease (Malaria)N-(4-piperidinyl)benzamides inhibit protein farnesyltransferase. nih.gov
Enzyme InhibitorsMetabolic Disorders (Diabetes)Benzamide fragments are used to target the S2' site of DPP-4. nih.gov
Enzyme InhibitorsNeurodegenerative Disease (Alzheimer's)Benzamide derivatives can inhibit both AChE and BACE1. mdpi.com
Cell Cycle ProteinsOncologyN-(piperidine-4-yl)benzamide derivatives induce cell cycle arrest. nih.gov
G-Protein Coupled Receptors (GPCRs)Pain ManagementPiperidine benzamides show high affinity and selectivity for delta opioid receptors. nih.gov
Monoamine Oxidase-B (MAO-B)Neurological DisordersN-(2-aminoethyl)benzamide analogues are reversible inhibitors of MAO-B. nih.gov

Development of Advanced Synthetic Routes

The current synthesis of N-(4-piperidino-2-butynyl)benzamide can be expanded upon by developing more advanced and efficient synthetic methodologies. While classic methods involving the amidation of activated carboxylic acids are reliable, exploring modern synthetic strategies could improve yield, reduce environmental impact, and facilitate the generation of a diverse chemical library for structure-activity relationship (SAR) studies.

Established synthetic routes for similar benzamide derivatives often involve the chlorination of benzoic acids followed by amidation with the appropriate amine. mdpi.com More specific methods for related piperidine compounds include the dehydration of benzhydryl alcohols and Suzuki coupling reactions. nih.gov Future research could focus on applying novel catalytic systems or one-pot reactions to streamline the synthesis. For example, cobalt-catalyzed radical-mediated amine cyclization has been used to produce various piperidines, and similar radical approaches could be adapted. mdpi.com The development of an efficient, scalable, and environmentally friendly pathway is crucial for further development. mdpi.com

Table 2: Comparison of Potential Synthetic Strategies

Synthetic StrategyDescriptionPotential AdvantagesReference
Classical AmidationActivation of benzoic acid (e.g., to an acid chloride) followed by reaction with 1-(2-butynyl)piperidine.Well-established, reliable for small-scale synthesis. mdpi.com
Suzuki CouplingCross-coupling of a boronic acid derivative with a suitable halide, potentially to construct the core structure before final modifications.High functional group tolerance, allows for complex molecule construction. nih.gov
Radical-Mediated CyclizationIntramolecular cyclization of a linear precursor to form the piperidine ring, which is then further functionalized.Access to complex ring systems, potential for stereocontrol. mdpi.com
Flow ChemistryPerforming the synthesis in a continuous flow reactor.Improved safety, scalability, and reaction control; potential for higher yields.N/A
One-Pot SynthesisCombining multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency, reduced waste and cost. mdpi.com

Integration of Multi-Targeting Strategies

Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, rendering single-target drugs only partially effective. jneonatalsurg.com A promising future direction is to redesign N-(4-piperidino-2-butynyl)benzamide as a multi-target-directed ligand (MTDL). This involves rationally modifying its structure to enable simultaneous interaction with two or more distinct biological targets.

The benzamide and piperidine moieties are versatile scaffolds that can be functionalized to incorporate pharmacophores for different targets. mdpi.com For example, in Alzheimer's disease research, efforts are underway to develop compounds that can inhibit both acetylcholinesterase (AChE) and beta-Amyloid (Aβ) plaque formation. jneonatalsurg.com Similarly, benzamide derivatives have been investigated as dual inhibitors of AChE and β-secretase (BACE1). mdpi.com By strategically adding or modifying substituents on the benzoyl ring or the piperidine moiety of N-(4-piperidino-2-butynyl)benzamide, it may be possible to create a novel MTDL for diseases with complex etiologies.

Deeper Investigation into Specific Biological Pathways

Once novel biological targets are identified, it is crucial to conduct in-depth investigations into the specific cellular and molecular pathways modulated by N-(4-piperidino-2-butynyl)benzamide. This goes beyond simple affinity measurements to understand the downstream consequences of target engagement.

For instance, if the compound is found to have anticancer properties, research should elucidate its precise mechanism. Structurally related benzamide derivatives have been shown to inhibit the Hedgehog signaling pathway, which is critical in some cancers. nih.govresearchgate.net Other N-(piperidine-4-yl)benzamide compounds induce cell cycle arrest through the p53/p21-dependent pathway. nih.gov A detailed study using techniques like Western blotting, flow cytometry, and gene expression profiling would be necessary to determine if N-(4-piperidino-2-butynyl)benzamide acts through similar or novel mechanisms. This deeper understanding is essential for identifying patient populations most likely to respond to the potential therapy and for predicting potential synergies with other drugs.

Table 3: Potential Pathways for Mechanistic Studies

Therapeutic AreaPotential PathwayRationale from Related CompoundsReference
OncologyHedgehog Signaling PathwayN-(2-pyrimidinylamino) benzamide derivatives are potent inhibitors of this pathway. nih.govresearchgate.net
Oncologyp53/p21-Dependent Cell Cycle ArrestNovel N-(piperidine-4-yl)benzamide derivatives inhibit cyclin B1 and enhance p21 and p53 expression. nih.gov
Neurodegenerative DiseaseCholinergic and Amyloid PathwaysBenzamides have been designed as dual inhibitors of AChE and BACE1. mdpi.com
Infectious DiseaseProtein Prenylation PathwayN-(4-piperidinyl)benzamides inhibit protein farnesyltransferase in parasites. nih.gov

Computational Predictions for Broader Pharmacological Applications

Computational chemistry and in silico modeling offer powerful tools to accelerate drug discovery and guide future experimental work. Applying these methods to N-(4-piperidino-2-butynyl)benzamide could rapidly predict its potential for a wide range of pharmacological applications, optimize its structure, and forecast its drug-like properties.

Molecular docking studies can be used to screen N-(4-piperidino-2-butynyl)benzamide against large libraries of protein targets, helping to prioritize the experimental screening outlined in section 8.1. nih.govmdpi.com For promising hits, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions driving binding affinity. jneonatalsurg.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as more analogues are synthesized. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be employed to assess the compound's pharmacokinetic profile and potential liabilities early in the development process, allowing for structural modifications to improve its drug-like properties. jneonatalsurg.com These computational approaches can significantly de-risk and streamline the path to identifying new therapeutic uses for this compound.

Q & A

Q. What are the common synthetic routes for preparing Benzamide, N-(4-piperidino-2-butynyl)-, and what methodological considerations are critical for reproducibility?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : For example, coupling a piperidine-containing alkyne intermediate with a benzoyl chloride derivative under anhydrous conditions. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) are often used to activate carboxylic acids for amide bond formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures are standard methods to isolate the product .
  • Key parameters : Reaction temperature (e.g., reflux in CH₂Cl₂), stoichiometry of intermediates, and inert atmosphere (N₂/Ar) to prevent oxidation of the alkyne moiety .

Q. How is the structural characterization of Benzamide, N-(4-piperidino-2-butynyl)-, performed, and what analytical techniques are essential?

Answer:

  • X-ray crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) using Mo-Kα radiation. Software like SHELXL refines the structure, with validation via R-factor (<5%) and residual electron density maps .
  • Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments and amide bond formation. IR spectroscopy identifies carbonyl stretches (~1650–1680 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Q. What are common impurities encountered during synthesis, and how are they controlled?

Answer:

  • By-products : Unreacted alkyne intermediates or over-alkylated piperidine derivatives may form. These are minimized by optimizing reaction time and temperature .
  • Chromatographic monitoring : TLC (Rf comparison) and HPLC (C18 columns, acetonitrile/water gradients) identify impurities. Process-related impurities (e.g., 2,5-bis(trifluoroethoxy) analogs) are characterized via spiking experiments and NMR .
  • Crystallization control : Selective solvent systems (e.g., ethanol/water) exclude polar impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Benzamide, N-(4-piperidino-2-butynyl)-, while minimizing side reactions?

Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, solvent polarity) using response surface methodology. For example, increasing HATU concentration from 1.2 to 1.5 equivalents improves coupling efficiency by 15% .
  • Kinetic studies : Monitoring reaction progress via in-situ IR or NMR to identify rate-limiting steps (e.g., slow amide bond formation at <50°C) .
  • Side reaction mitigation : Adding molecular sieves to absorb water in amidation reactions prevents hydrolysis of the benzoyl chloride intermediate .

Q. How can contradictions in crystallographic data (e.g., disordered piperidine rings) be resolved during structural analysis?

Answer:

  • Disorder modeling : Using SHELXL’s PART and SUMP instructions to refine split positions of the piperidine ring. Constraints (e.g., DFIX for bond distances) maintain chemical rationality .
  • Twinned data handling : For non-merohedral twinning, the TWIN/BASF commands in SHELXL refine twin laws, validated by R₁ values converging to <0.05 .
  • Validation tools : PLATON’s ADDSYM checks for missed symmetry, and the CCDC’s Mercury software visualizes residual density to adjust thermal parameters .

Q. What experimental strategies are employed to study the biological activity of Benzamide, N-(4-piperidino-2-butynyl)-, particularly in enzyme inhibition assays?

Answer:

  • Enzyme kinetics : Dose-response curves (IC₅₀ determination) using fluorogenic substrates (e.g., para-nitrophenyl derivatives) in buffer systems (pH 7.4, 37°C). Data fitted to Michaelis-Menten models to assess competitive/non-competitive inhibition .
  • Cellular assays : Measurement of endoplasmic reticulum (ER) stress markers (e.g., CHOP, XBP-1 splicing) in pancreatic β-cells treated with the compound, using qPCR and Western blotting .
  • Negative controls : Co-treatment with known inhibitors (e.g., 4-phenylbutyric acid for ER stress) to validate specificity .

Q. How do electronic effects of the piperidino-butynyl group influence the compound’s reactivity in further functionalization?

Answer:

  • DFT calculations : Gaussian09 simulations (B3LYP/6-31G*) predict electron density distribution. The alkyne’s sp-hybridized carbon exhibits high electrophilicity, favoring nucleophilic additions (e.g., thiol-yne reactions) .
  • Experimental validation : Reactivity with thiols (e.g., glutathione) monitored via LC-MS shows regioselective addition at the terminal alkyne position .
  • Steric effects : The piperidine ring’s bulkiness hinders axial attack, directing reactions to equatorial sites .

Methodological Notes

  • Software : SHELX (crystallography) , WinGX (data integration) , ORTEP-3 (graphics) .
  • Data rigor : Cross-validation of spectroscopic (NMR) and crystallographic data ensures structural accuracy .
  • Biological assays : Use of positive/negative controls and triplicate experiments minimizes false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.